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molecular formula C19H14N2O2 B1274979 5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one CAS No. 60986-80-3

5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one

Cat. No. B1274979
M. Wt: 302.3 g/mol
InChI Key: LCNDUGHNYMJGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154928

Procedure details

Under a nitrogen atmosphere, there is added 54 liters of acetone to 5.4 kilograms (16.9 mole) of 5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide at room temperature. To the resulting suspension, there is added 10.8 liters of approximately 5N hydrochloric acid while maintaining the temperature below 25° C. The mixture is then stirred overnight at 25° to 28° C. The resulting suspension is diluted with 16 liters of water at room temperature, and after mixing for 15 minutes, the solids are then filtered off and washed three times with a mixture of acetone/water (2:1). The resulting solids are then dried under reduced pressure at 45° C. to obtain 3.86 kilograms of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 145° to 148° C. The mother liquor is then concentrated under reduced pressure maintaining the temperature below 50° C. The mother liquor is then cooled to 20° C., the solids filtered off and washed three times with acetone/water (2:1) to obtain a second crop of 290 grams of 5-methyl-3,6-diphenyl-isoxazolo[4,5-c]pyridine-4(5H)-one; m.p. 140° to 145° C.; Yield 81%.
Quantity
54 L
Type
reactant
Reaction Step One
Name
5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide
Quantity
5.4 kg
Type
reactant
Reaction Step One
Quantity
10.8 L
Type
reactant
Reaction Step Two
Name
Quantity
16 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.N[C:6]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[CH:7][C:8]1[O:12][N:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]=1[C:19]([NH:21][CH3:22])=[O:20].Cl>O>[CH3:22][N:21]1[C:6]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:7][C:8]2[O:12][N:11]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9]=2[C:19]1=[O:20]

Inputs

Step One
Name
Quantity
54 L
Type
reactant
Smiles
CC(=O)C
Name
5-(2-amino-2-phenylethenyl)-N-methyl-3-phenyl-isoxazole-4-carboxamide
Quantity
5.4 kg
Type
reactant
Smiles
NC(=CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)NC)C1=CC=CC=C1
Step Two
Name
Quantity
10.8 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
16 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred overnight at 25° to 28° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
ADDITION
Type
ADDITION
Details
after mixing for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the solids are then filtered off
WASH
Type
WASH
Details
washed three times
ADDITION
Type
ADDITION
Details
with a mixture of acetone/water (2:1)
CUSTOM
Type
CUSTOM
Details
The resulting solids are then dried under reduced pressure at 45° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(C2=C(C=C1C1=CC=CC=C1)ON=C2C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.86 kg
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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